molecular formula C10H9NO4S B14697276 3-Amino-2-hydroxynaphthalene-1-sulfonic acid CAS No. 30644-37-2

3-Amino-2-hydroxynaphthalene-1-sulfonic acid

Cat. No.: B14697276
CAS No.: 30644-37-2
M. Wt: 239.25 g/mol
InChI Key: CLBQHDAKOPHNQI-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₄S. It is a derivative of naphthalene, characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of 2-naphthol followed by nitration and subsequent reduction. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-hydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can alter the conformation and activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-hydroxynaphthalene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, hydroxyl, and sulfonic acid groups makes it particularly versatile for various applications in research and industry .

Properties

CAS No.

30644-37-2

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

3-amino-2-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H9NO4S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)

InChI Key

CLBQHDAKOPHNQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)N

Origin of Product

United States

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